molecular formula C17H16ClNO4 B13819005 Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester CAS No. 38507-94-7

Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Cat. No.: B13819005
CAS No.: 38507-94-7
M. Wt: 333.8 g/mol
InChI Key: WCOUDZCAJTZYGJ-UHFFFAOYSA-N
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Description

Ethyl 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, a hydroxy group, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoate typically involves the esterification of 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of alternative catalysts, such as solid acid catalysts, can also be explored to make the process more environmentally friendly.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoate exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Ethyl 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxybenzoate
  • Ethyl 5-(((4-methylphenyl)amino)carbonyl)-2-hydroxybenzoate
  • Ethyl 5-(((4-bromophenyl)amino)carbonyl)-2-hydroxybenzoate

Comparison: Ethyl 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoate is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This combination can influence the compound’s reactivity and interactions with other molecules. For example, the electron-withdrawing effect of the chloro group can make the compound more susceptible to nucleophilic attack, while the electron-donating effect of the methyl group can stabilize certain intermediates in chemical reactions.

Properties

CAS No.

38507-94-7

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

ethyl 5-[(4-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C17H16ClNO4/c1-3-23-17(22)13-9-11(4-7-15(13)20)16(21)19-14-6-5-12(18)8-10(14)2/h4-9,20H,3H2,1-2H3,(H,19,21)

InChI Key

WCOUDZCAJTZYGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)O

Origin of Product

United States

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